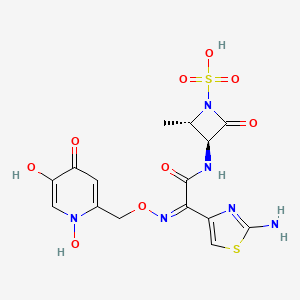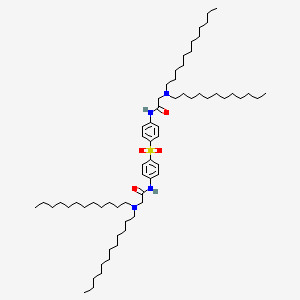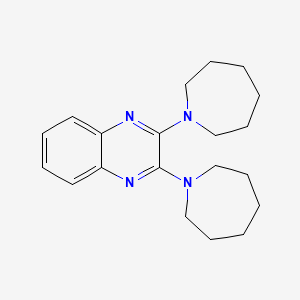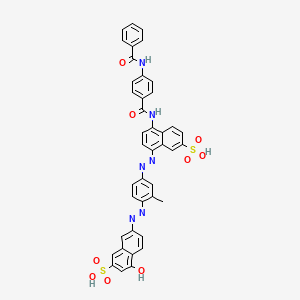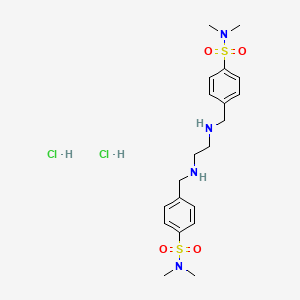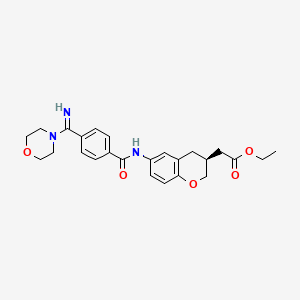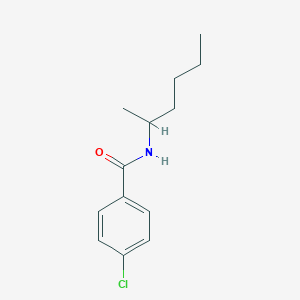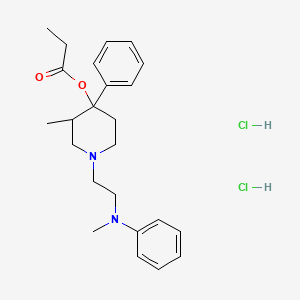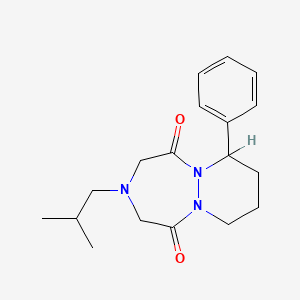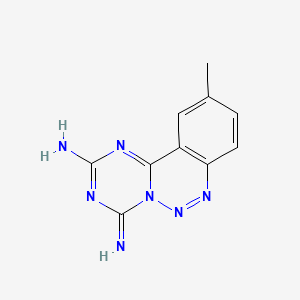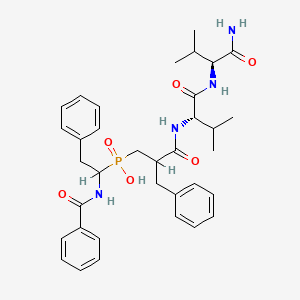
Asaprol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asaprol, also known as calcium 2-hydroxy-1-naphthalenesulfonate, is a chemical compound with the molecular formula C20H14CaO8S2 and a molecular weight of 486.52 g/mol . It is a reddish-white, odorless powder that decomposes at about 50°C . This compound has been used in various applications, including as a substitute for gypsum in plastering wines .
Métodos De Preparación
Asaprol can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxy-1-naphthalenesulfonic acid with calcium hydroxide to form the calcium salt . The reaction conditions typically involve dissolving the reactants in water or alcohol and allowing the reaction to proceed at room temperature. Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Asaprol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of naphthoquinones, while reduction can yield naphthols .
Aplicaciones Científicas De Investigación
Asaprol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential effects on cellular processes and signaling pathways. In medicine, this compound has been investigated for its potential therapeutic effects, including its use as an anti-inflammatory agent. In industry, it is used in the production of dyes, pigments, and other chemical products .
Mecanismo De Acción
The mechanism of action of Asaprol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling and function. For example, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory prostaglandins . This inhibition can lead to reduced inflammation and pain .
Comparación Con Compuestos Similares
Asaprol is similar to other compounds such as calcium 2-hydroxy-1-naphthalenesulfonate and calcium bis(2-hydroxy-1-naphthalenesulfonate) . it is unique in its specific molecular structure and properties. Compared to other similar compounds, this compound has distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
516-18-7 |
|---|---|
Fórmula molecular |
C20H14CaO8S2 |
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
calcium;2-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/2C10H8O4S.Ca/c2*11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14;/h2*1-6,11H,(H,12,13,14);/q;;+2/p-2 |
Clave InChI |
HESKZJNFWNOBBA-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


